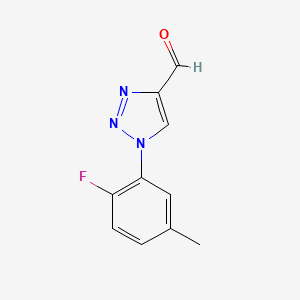

1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

説明

“1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have a fluorine atom and a methyl group attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Fluoro-5-methylphenyl isocyanate are used as building blocks in organic synthesis .

科学的研究の応用

Alpha-Glycosidase Inhibition

A study on the crystal structures of various 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehydes revealed that some compounds exhibit significant alpha-glycosidase inhibition activity. This suggests a potential application in the development of treatments for diseases like diabetes, where alpha-glycosidase inhibitors can help manage blood sugar levels by slowing down carbohydrate digestion. The specific compound 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde showed much greater activity compared to others, indicating its potential as a strong alpha-glycosidase inhibitor (Gonzaga et al., 2016).

Antimicrobial Activity

Another study involved the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds, synthesized via a Vilsmeier–Haack reaction approach, demonstrated a broad spectrum of antimicrobial activities. This highlights the potential use of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives in developing new antimicrobial agents to combat various bacterial and fungal infections (Bhat et al., 2016).

Tuberculosis Inhibitory Activity

The synthesis and study of N-substituted-phenyl-1,2,3-triazole derivatives for their inhibitory activity against Mycobacterium tuberculosis were conducted. This research suggests that derivatives of this compound could be potential candidates in the treatment of tuberculosis, as some compounds showed significant inhibition of the Mycobacterium tuberculosis H37Rv strain (Costa et al., 2006).

Homocysteine Detection

A novel fluorescence probe based on 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde was developed for the selective and sensitive detection of homocysteine. This probe demonstrates the compound's utility in biomedical research, particularly for studying the effects of homocysteine in biological systems, which is crucial in understanding cardiovascular diseases and neurological disorders (Chu et al., 2019).

Antimicrobial and Antifungal Activity

The synthesis of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, derived from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, displayed moderate to good antimicrobial and antifungal activities. These findings point towards the potential application of this compound derivatives in developing new antimicrobial and antifungal treatments (Swamy et al., 2019).

作用機序

- By inhibiting VEGF receptors, Linifanib suppresses tumor growth by preventing the formation of blood vessels that supply oxygen and nutrients to the tumor .

- Its anti-proliferative and apoptotic effects on tumor cells depend on mutant, constitutively active FLT3 and KIT kinases .

- The anti-leukemic effect is best evaluated in vivo, considering the role of VEGF pathways in leukemogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Linifanib is orally administered and absorbed from the gastrointestinal tract. It binds to plasma proteins and distributes throughout the body. Linifanib undergoes hepatic metabolism. Elimination occurs primarily via feces (80%) and urine (15%). Linifanib’s pharmacokinetics influence its bioavailability, affecting its efficacy and therapeutic levels .

Result of Action

Action Environment

生化学分析

Biochemical Properties

1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as receptor tyrosine kinases, which are crucial in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, leading to apoptosis or programmed cell death . Additionally, this compound can alter gene expression patterns, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function . Additionally, this compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under specific conditions, although it may degrade under certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to specific tissues or organs. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical effect.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . The interactions with these enzymes can lead to changes in the overall metabolic profile of the cell, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity, influencing cellular processes and function.

特性

IUPAC Name |

1-(2-fluoro-5-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLTZYHGARGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

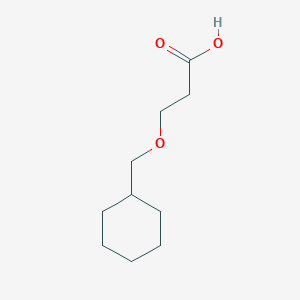

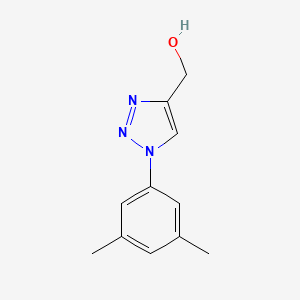

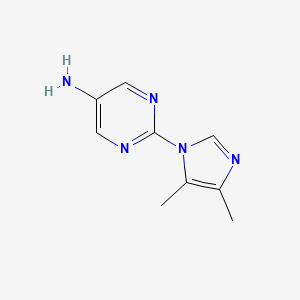

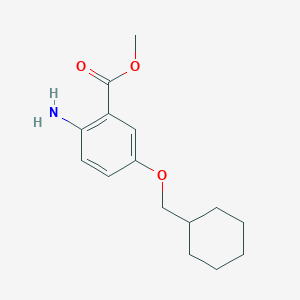

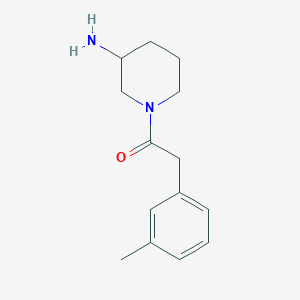

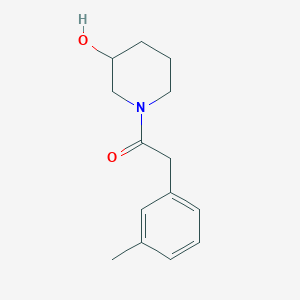

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)

![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)

![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)

![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)

![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)